Methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate
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Overview
Description
Preparation Methods
The synthesis of Methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate involves multiple steps. One common synthetic route includes the bromination of a precursor compound followed by esterification and cyanation reactions . Industrial production methods may involve similar steps but are optimized for scale and efficiency .
Chemical Reactions Analysis
Methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bromine, potassium cyanide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate involves its interaction with specific molecular targets. The bromine and cyano groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate can be compared with similar compounds such as:
Methyl 4-(bromomethyl)benzoate: This compound also contains a bromine atom and an ester group but lacks the cyano groups.
Methyl 4-(2,3-dicyanophenoxy)benzoate: This compound is similar in structure but has different positioning of the cyano groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique reactivity and applications .
Properties
Molecular Formula |
C16H9BrN2O3 |
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Molecular Weight |
357.16 g/mol |
IUPAC Name |
methyl 2-bromo-5-(3,4-dicyanophenoxy)benzoate |
InChI |
InChI=1S/C16H9BrN2O3/c1-21-16(20)14-7-13(4-5-15(14)17)22-12-3-2-10(8-18)11(6-12)9-19/h2-7H,1H3 |
InChI Key |
NCXMMCZXQJJTJP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OC2=CC(=C(C=C2)C#N)C#N)Br |
Origin of Product |
United States |
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